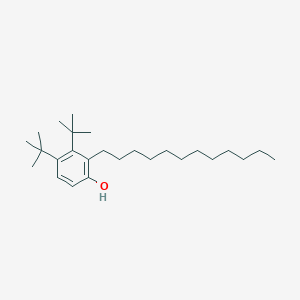
3,4-DI-Tert-butyl-2-dodecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DI-Tert-butyl-2-dodecylphenol: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a dodecyl chain attached to a phenol ring. This compound is often used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-Tert-butyl-2-dodecylphenol typically involves the alkylation of phenol with tert-butyl and dodecyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same Friedel-Crafts alkylation but with optimized parameters to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-DI-Tert-butyl-2-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and dodecyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation conditions with appropriate catalysts.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-DI-Tert-butyl-2-dodecylphenol is used as a stabilizer in polymer chemistry to prevent degradation of plastics and rubbers. It is also employed as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its antioxidant properties. It helps in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications, including the development of drugs to combat oxidative stress-related diseases.
Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their stability and performance.
Mecanismo De Acción
The primary mechanism of action of 3,4-DI-Tert-butyl-2-dodecylphenol is its ability to act as an antioxidant. It scavenges free radicals and prevents the oxidation of other molecules. The phenolic group donates a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical. This process interrupts the chain reaction of lipid peroxidation, thereby protecting cells and materials from oxidative damage.
Comparación Con Compuestos Similares
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of BHT with similar antioxidant properties.
Uniqueness: 3,4-DI-Tert-butyl-2-dodecylphenol is unique due to its combination of tert-butyl and dodecyl groups, which provide both steric hindrance and hydrophobic properties. This makes it particularly effective in stabilizing hydrophobic environments, such as in polymers and lubricants, where other antioxidants may not be as effective.
Propiedades
Número CAS |
1983145-17-0 |
|---|---|
Fórmula molecular |
C26H46O |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
3,4-ditert-butyl-2-dodecylphenol |
InChI |
InChI=1S/C26H46O/c1-8-9-10-11-12-13-14-15-16-17-18-21-23(27)20-19-22(25(2,3)4)24(21)26(5,6)7/h19-20,27H,8-18H2,1-7H3 |
Clave InChI |
NCLOCTQVALZMOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC(=C1C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















